molecular formula C24H26ClNO4S2 B4794725 (5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4794725
M. Wt: 492.1 g/mol
InChI Key: YDABNLUVUUXVNZ-STZFKDTASA-N
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Description

(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and various substituents such as chloro, ethoxy, and dimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative in the presence of a base such as sodium hydroxide.

    Substitution Reactions: The chloro, ethoxy, and dimethylphenoxy groups are introduced through nucleophilic substitution reactions using the corresponding halides and phenols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the benzylidene group can yield the corresponding benzyl derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific properties.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group can also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO4S2/c1-5-26-23(27)21(32-24(26)31)14-17-12-19(25)22(20(13-17)28-6-2)30-8-7-29-18-10-15(3)9-16(4)11-18/h9-14H,5-8H2,1-4H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDABNLUVUUXVNZ-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOC3=CC(=CC(=C3)C)C)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCCOC3=CC(=CC(=C3)C)C)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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